molecular formula C21H28ClNO3 B1146460 Propafenone-d5 Hydrochloride CAS No. 93909-48-9

Propafenone-d5 Hydrochloride

Cat. No.: B1146460
CAS No.: 93909-48-9
M. Wt: 382.94
InChI Key: XWIHRGFIPXWGEF-HIBBSUKHSA-N
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Description

Significance of Deuteration in Drug Development and Analysis

Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a particularly significant strategy in pharmaceutical science. wikipedia.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comunibestpharm.com This difference in bond strength gives rise to the "kinetic isotope effect," where chemical reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.org

This effect has several key applications:

Improved Metabolic Stability: By strategically replacing hydrogens at sites of metabolic attack (often by Cytochrome P450 enzymes), the rate of drug metabolism can be slowed. unibestpharm.com This can lead to an improved pharmacokinetic profile, such as a longer drug half-life, potentially allowing for less frequent dosing. researchgate.netwikipedia.org

Reduced Toxic Metabolites: Altering the metabolic pathway through deuteration can sometimes decrease the formation of undesirable or toxic metabolites, thereby improving the drug's safety profile. researchgate.net

Internal Standards for Bioanalysis: Deuterated compounds are widely used as ideal internal standards for quantitative bioanalysis using mass spectrometry (e.g., LC-MS). researchgate.net Since the deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization efficiency, correcting for variations during sample preparation and analysis. Its different mass allows it to be distinguished from the non-deuterated drug, enabling highly accurate and precise quantification in complex biological matrices like plasma. veeprho.compuxdesign.cz

Overview of Propafenone (B51707) as an Antiarrhythmic Agent

Propafenone is an antiarrhythmic medication used to treat and prevent certain types of irregular heartbeats. drugbank.comclevelandclinic.orgmayoclinic.org It is classified as a Class 1C antiarrhythmic agent, whose primary mechanism of action is the blockade of sodium channels in the heart muscle cells. drugbank.commedchemexpress.com By slowing the influx of sodium ions, Propafenone decreases the excitability of these cells, which helps to stabilize the heart rhythm. drugbank.commayoclinic.org It is particularly effective for managing supraventricular and ventricular arrhythmias, including atrial fibrillation. drugbank.comclevelandclinic.org In addition to its primary sodium channel-blocking activity, Propafenone also exhibits weak beta-blocking effects. medchemexpress.comnih.gov

Rationale for Deuterium Labeling of Propafenone for Research Applications

Propafenone-d5 Hydrochloride is a deuterated analog of Propafenone. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. The primary and most crucial application of this compound is its use as an internal standard for the quantification of Propafenone in biological samples. veeprho.comcaymanchem.com

In pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, researchers need to measure the exact concentration of Propafenone and its metabolites in plasma or other tissues. veeprho.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of analysis due to its sensitivity and specificity. By adding a known amount of this compound to each sample at the beginning of the preparation process, it serves as a benchmark. Because it behaves identically to the unlabeled Propafenone during extraction and analysis but is detected at a different mass-to-charge ratio (m/z), it allows for highly accurate calculations of the parent drug's concentration. veeprho.comnveo.org This isotopic labeling enhances the precision of pharmacokinetic studies and helps to clarify the drug's mechanisms of action and metabolic fate. smolecule.com

Scope and Objectives of Academic Inquiry into this compound

The academic and industrial inquiry into this compound is focused on its utility as an analytical tool to better understand the parent drug, Propafenone. Research objectives involving deuterated Propafenone include:

Developing and Validating Bioanalytical Methods: A primary goal is to establish robust, sensitive, and validated LC-MS/MS methods for the simultaneous quantification of Propafenone and its major metabolites, such as 5-hydroxypropafenone (B19502) and N-depropylpropafenone, in human plasma. researchgate.net Propafenone-d5 (or similar analogs like Propafenone-d7) is essential as an internal standard to ensure the accuracy of these methods. nveo.org

Investigating Pharmacokinetics and Metabolism: Deuterated Propafenone has been used directly in human studies to trace the metabolic fate of the drug. nih.gov By administering deuterated Propafenone, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways without interference from the body's naturally occurring isotopes. nih.govresearchgate.net For instance, a study using deuterated Propafenone found that the drug is extensively metabolized, with less than 1% of the dose excreted unchanged. nih.gov The major metabolites identified were conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone. nih.gov

Assessing Drug-Drug Interactions: Studies have used deuterated Propafenone to investigate how other drugs affect its metabolism. For example, one study examined the effect of the antibiotic rifampin on Propafenone's pharmacokinetics in elderly subjects. By administering oral deuterated Propafenone, they could clearly demonstrate that rifampin significantly induced the metabolism of Propafenone, drastically reducing its bioavailability from 30% to 4%. nih.gov This highlights the compound's role in providing precise data for understanding clinically relevant drug interactions.

Research Data Tables

Table 1: Chemical Properties of this compound and Parent Compound

This table outlines the key chemical identifiers and properties for Propafenone Hydrochloride and its deuterated analog.

PropertyPropafenone HydrochlorideThis compound
CAS Number 34183-22-7 sigmaaldrich.com1346605-05-7 caymanchem.comdcchemicals.com
Molecular Formula C₂₁H₂₈ClNO₃ caymanchem.comC₂₁H₂₃D₅ClNO₃ dcchemicals.com
Molecular Weight 377.90 g/mol sigmaaldrich.com382.9 g/mol smolecule.com
IUPAC Name 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride smolecule.com1-[2-[2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d5)phenyl]-3-phenylpropan-1-one, monohydrochloride caymanchem.com

Table 2: Selected Research Findings from a Human Metabolism Study Using Deuterated Propafenone

This table summarizes key findings from a study where three human subjects were given an oral dose of 300 mg of deuterated Propafenone to trace its metabolic fate. nih.gov

ParameterFinding
Drug Form in Plasma The majority of the drug in plasma consists of conjugated metabolites of hydroxylated derivatives. nih.gov
Unchanged Propafenone in Plasma Free, unconjugated Propafenone accounted for approximately 10% of the total deuterium content in plasma at 3 and 6 hours post-administration. nih.gov
Excretion Route (Feces) Approximately 53% of the administered dose was excreted via feces within 48 hours. nih.gov
Excretion Route (Urine) Urinary excretion accounted for 18.5% to 38% of the dose within 48 hours in two subjects. nih.gov
Identified Metabolites Eleven metabolites were structurally identified, accounting for over 90% of the administered dose. nih.gov
Major Metabolites The primary metabolites are glucuronic and sulphuric acid conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone. nih.gov

Properties

CAS No.

93909-48-9

Molecular Formula

C21H28ClNO3

Molecular Weight

382.94

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D;

InChI Key

XWIHRGFIPXWGEF-HIBBSUKHSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride;  2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride;  Arythmol-d5;  Pronon-d5;  Rythmol-d5;  Rytmonorm-d5; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Propafenone Analogs

Strategies for Site-Selective Deuterium (B1214612) Incorporation

Site-selective deuteration is paramount in the synthesis of isotopically labeled compounds to ensure the desired molecular weight and to study specific metabolic pathways. For Propafenone-d5 Hydrochloride, the focus is on the propylamino moiety.

The nomenclature "Propafenone-d5" indicates that five deuterium atoms are incorporated into the propyl group of the propylamino side chain. This is typically achieved by using a deuterated precursor, specifically n-propyl-d5-amine (CD₃CD₂CH₂NH₂). The synthesis of this deuterated amine is a critical first step. Several strategies can be employed for this purpose:

Reductive Amination: A common method involves the reductive amination of a deuterated carbonyl compound. For instance, propanal-d4 could be reacted with ammonia (B1221849) in the presence of a reducing agent to yield n-propyl-d5-amine. Alternatively, a non-deuterated propanal can be reacted with a deuterated reducing agent in a deuterated solvent.

Reduction of Amides: Propionamide can be reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This method is effective for introducing deuterium at specific positions. For example, the reduction of an appropriate amide precursor with lithium aluminum deuteride has been used to label the propylpiperazine side chain of prochlorperazine (B1679090) with multiple deuterium atoms. acs.org

Reductive Deuteration of Oximes: A general method for synthesizing α-deuterated primary amines involves the single-electron-transfer reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) as an electron donor and deuterium oxide (D₂O) as the deuterium source. nih.govresearchgate.net This technique offers high levels of deuterium incorporation. nih.govresearchgate.net

The availability of n-Propyl-2,2,3,3,3-d5-amine from commercial suppliers confirms the feasibility of these synthetic approaches for obtaining the key deuterated precursor.

While Propafenone-d5 specifically involves deuteration of the propyl group, other strategic positions on the propafenone (B51707) molecule could also be deuterated for different research purposes. General methods for site-selective deuterium incorporation in aromatic and other aliphatic positions include:

Catalytic Hydrogen Isotope Exchange (HIE): This method uses transition metal catalysts, such as palladium on carbon (Pd/C) or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O or D₂ gas. The regioselectivity of this exchange can often be controlled by the choice of catalyst and reaction conditions.

Acid- or Base-Catalyzed Exchange: In some cases, hydrogen atoms at acidic or basic sites can be exchanged with deuterium by treatment with a deuterated acid or base in a deuterated solvent.

Organometallic-Catalyzed C-H Activation: Modern synthetic methods involving iridium, ruthenium, or other transition metal catalysts can selectively activate specific C-H bonds, allowing for their replacement with deuterium. For instance, an efficient deuteration of β-amino C─H bonds in N-alkylamine-based pharmaceutical compounds has been developed using a Lewis acidic and Brønsted basic catalyst system. nih.gov

Chemical Synthesis Pathways for this compound

The synthesis of propafenone typically begins with 2'-hydroxyacetophenone (B8834). The key intermediate is an epoxide, which is then opened by the amine. The general, non-deuterated synthesis involves the following steps:

Chalcone (B49325) Formation: 2'-hydroxyacetophenone is reacted with benzaldehyde (B42025) in the presence of a base to form a chalcone.

Reduction: The double bond of the chalcone is hydrogenated, typically using a palladium catalyst, to yield 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.

Epoxidation: The resulting phenolic compound is reacted with epichlorohydrin (B41342) in the presence of a base to form the crucial epoxide intermediate, 2-(2',3'-epoxypropoxy)propiophenone.

For the synthesis of Propafenone-d5, this non-deuterated epoxide intermediate is the primary precursor.

The pivotal step in the synthesis of Propafenone-d5 is the nucleophilic ring-opening of the epoxide intermediate with the pre-synthesized n-propyl-d5-amine. This reaction is a standard aminolysis of an epoxide.

The reaction involves the nucleophilic attack of the deuterated amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a secondary alcohol. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be heated to ensure completion.

Following the formation of the deuterated propafenone free base, it is converted to the hydrochloride salt by treatment with hydrochloric acid.

The purification of this compound is a critical step to ensure high purity and to remove any unreacted starting materials or byproducts. Given the subtle mass difference between the deuterated product and any potential non-deuterated or partially deuterated impurities, purification can be challenging. sci-hub.ru

Standard purification techniques for non-volatile organic solids are employed:

Recrystallization: This is a primary method for purifying solid organic compounds. pitt.eduwikipedia.orglibretexts.orgmt.com The crude this compound is dissolved in a suitable hot solvent, and as the solution cools, the pure deuterated compound crystallizes out, leaving impurities in the solution. pitt.eduwikipedia.orglibretexts.orgmt.com The choice of solvent is crucial for effective purification. pitt.edumt.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related compounds. nih.gov It can be used to separate the desired deuterated product from any isotopic analogs or other impurities. nih.govgmpua.com The selection of the stationary and mobile phases is optimized to achieve the best separation. gmpua.com Isotope dilution analysis using chromatographic separation is a known technique for separating isotopic forms of a compound. nih.gov

The final isolated this compound is then dried to remove any residual solvent. The purity and isotopic enrichment are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Data Tables

Table 1: Key Reagents in the Synthesis of this compound

Compound NameRole in Synthesis
2'-hydroxyacetophenoneStarting material for the propafenone backbone
BenzaldehydeReagent for chalcone formation
EpichlorohydrinReagent for epoxide formation
n-propyl-d5-amineKey deuterated precursor for the propylamino moiety
Hydrochloric acidFor the formation of the hydrochloride salt

Table 2: Potential Methods for the Synthesis of n-propyl-d5-amine

MethodKey Reagents
Reductive AminationPropanal-d4, Ammonia, Reducing agent
Reduction of AmidePropionamide, Lithium aluminum deuteride (LiAlD₄)
Reductive Deuteration of OximePropanal oxime, Samarium(II) iodide (SmI₂), Deuterium oxide (D₂O)

Isotopic Purity and Enrichment Assessment Methods

The validation of deuterated compounds like this compound hinges on the precise determination of its isotopic purity and the extent of deuterium enrichment. This is crucial as the biological and analytical properties of the compound are directly related to the successful and specific incorporation of deuterium atoms. To achieve this, a combination of sophisticated analytical techniques is employed, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Techniques for Deuterium Content Analysis

Mass spectrometry (MS) is a cornerstone technique for quantifying the level of deuterium incorporation in a molecule. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS can distinguish between the unlabeled compound and its deuterated isotopologues.

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS), provides a powerful method for evaluating isotopic enrichment. rsc.org This technique involves recording the full scan mass spectrum and then extracting and integrating the signals corresponding to the different isotopic ions. rsc.org The relative intensities of these peaks allow for the calculation of the percentage of the deuterated species versus the unlabeled (M+0) and partially labeled species. For instance, in an analysis of a deuterated propafenone analog, the isotopic enrichment was calculated to be 96.5%. rsc.org

Tandem mass spectrometry (MS/MS) can further refine this analysis by providing information on the location of the deuterium labels within the molecule. nih.gov By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to deduce which parts of the molecule contain the deuterium atoms.

Recent advancements have also led to the development of specialized software tools, such as DGet!, which automate the determination of deuterium content from mass spectrometry data. ansto.gov.au These tools analyze the complex isotopic patterns in a mass spectrum to rapidly calculate the percentage of deuteration and the distribution of different deuterated species. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Proton NMR (¹H NMR) is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals, when compared to a non-deuterated internal standard, can provide a quantitative measure of deuterium incorporation at specific sites. nih.gov However, for highly enriched compounds (>98 atom% D), the residual proton signals become very weak, limiting the accuracy of this method. sigmaaldrich.com

Deuterium NMR (²H NMR) directly observes the deuterium nuclei. A deuterated compound will show a strong peak in the ²H NMR spectrum at a chemical shift similar to its proton counterpart, but will be absent in the ¹H NMR spectrum. wikipedia.org This provides unambiguous confirmation of deuteration. wikipedia.org ²H NMR is particularly effective for structure verification and enrichment determination of highly deuterated compounds. sigmaaldrich.com

A combined approach using both quantitative ¹H NMR and ²H NMR has been shown to determine the isotopic abundance of deuterated compounds with even greater accuracy than classical ¹H NMR or MS methods alone. nih.govwiley.com This dual-method approach provides a robust strategy for a comprehensive characterization of isotopic purity. nih.govwiley.com

Table 2: NMR Spectroscopy Techniques for Isotopic Purity Assessment

Technique Primary Function Advantages Limitations
Proton NMR (¹H NMR) Quantifies the degree of deuteration by measuring the reduction in proton signal intensity. Provides site-specific information on deuterium incorporation. nih.gov Limited accuracy for very high levels of deuteration (>98%) due to weak residual signals. sigmaaldrich.com
Deuterium NMR (²H NMR) Directly detects the deuterium nuclei, confirming their presence and chemical environment. Excellent for verifying deuteration in highly enriched compounds; provides a clean spectrum without proton signals. sigmaaldrich.comwikipedia.org Lower natural abundance and smaller magnetic moment result in poorer resolution compared to ¹H NMR. wikipedia.org
Combined ¹H and ²H NMR Provides a highly accurate and comprehensive determination of isotopic abundance. More accurate than standalone ¹H NMR or MS methods for determining isotopic abundance. nih.gov Requires specialized quantitative NMR setup and analysis.

| Carbon-13 NMR (¹³C NMR) | Detects isotope shifts in the signals of carbons directly bonded to deuterium. | Confirms the location of deuterium atoms by observing changes in the carbon spectrum. cdnsciencepub.com | Less sensitive than ¹H NMR; may require longer acquisition times. |

Scale-Up Considerations for Laboratory and Research Synthesis

The transition from a small-scale, proof-of-concept synthesis to a larger, multi-gram scale suitable for extensive research or preclinical studies presents significant challenges. The development of scalable, robust, and reliable methodologies is crucial for producing deuterated active pharmaceutical ingredients (APIs). nih.govresearchgate.net

Key considerations for the scale-up of this compound synthesis include:

Cost and Availability of Deuterated Reagents: The primary source of deuterium is often heavy water (D₂O) or deuterated solvents and reagents, which are significantly more expensive than their non-deuterated counterparts. Efficient use of these materials is a primary economic driver. Methodologies that use D₂O as the deuterium source are often preferred for large-scale synthesis due to its relative cost-effectiveness. google.com

Process Robustness and Reproducibility: A synthetic route that works well on a milligram scale may not be directly transferable to a larger scale. Reactions must be robust enough to handle minor fluctuations in temperature, pressure, and concentration without significant impacts on yield or purity. The development of a reliable process often involves extensive optimization of reaction conditions. researchgate.net

Purification and Isolation: As the scale of the synthesis increases, so does the volume of material to be purified. Purification methods like column chromatography, which are common in the lab, can become cumbersome and expensive on a larger scale. Developing scalable purification techniques, such as crystallization, is often a critical step in the scale-up process.

Technological Solutions: To address scale-up challenges, new technologies are being explored. For example, continuous flow synthesis systems offer a promising alternative to traditional batch processing. bionauts.jp These systems can allow for better control over reaction parameters, improved safety, and potentially lower manufacturing costs, using ambient pressure and temperature conditions. bionauts.jp

Ultimately, the successful scale-up for research synthesis requires a multidisciplinary approach, combining expertise in synthetic chemistry, process development, and analytical chemistry to ensure the final product meets the required specifications for purity, isotopic enrichment, and quantity. researchgate.net

Advanced Analytical Methodologies and Applications

Development of Bioanalytical Assays Utilizing Propafenone-d5 Hydrochloride as Internal Standard

The development of sensitive and selective bioanalytical methods is fundamental for accurately measuring drug concentrations in biological matrices. This compound is frequently employed as an internal standard (IS) in assays designed to quantify propafenone (B51707) and its metabolites. scholarsresearchlibrary.comresearchgate.net The use of a stable isotope-labeled IS is a cornerstone of modern quantitative bioanalysis, effectively compensating for variations in sample extraction, injection volume, and matrix effects that can occur during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. biopharmaservices.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the preferred technique for the quantification of drugs like propafenone in biological samples due to its superior sensitivity, specificity, and high-throughput capabilities. researchgate.net The development of these methods involves the careful optimization of both the chromatographic separation and the mass spectrometric detection to ensure reliable and accurate results.

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate separation from endogenous interferences, and a short analysis time. scholarsresearchlibrary.com This is accomplished by systematically adjusting various parameters.

Columns: A variety of reversed-phase columns are utilized for the separation of propafenone. Common choices include C8 and C18 columns, which provide effective retention and separation based on hydrophobicity. Examples include Thermo Betabasic C8, Gemini C18, and ACE-5 C8 columns. scholarsresearchlibrary.comnveo.orgnih.gov The selection of the column depends on the specific requirements of the assay, such as the need to separate propafenone from its metabolites.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers. nveo.orgnih.govnih.gov The aqueous phase is often acidified with formic acid or buffered with compounds like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve peak shape and enhance ionization efficiency in the mass spectrometer. scholarsresearchlibrary.comnih.gov The ratio of organic to aqueous phase can be delivered in an isocratic (constant) or gradient (varied) manner to achieve the desired separation. nih.govnveo.org

Flow Rates: Flow rates are optimized to balance analysis time with separation efficiency. Typical flow rates for conventional HPLC systems range from 0.4 mL/min to 1.0 mL/min. scholarsresearchlibrary.comnveo.orgnih.gov

Column TypeMobile Phase CompositionFlow Rate (mL/min)Reference
Thermo Betabasic C8 (100 x 4.6 mm, 5µ)Methanol:MilliQ Water (80:20 v/v) with 0.1% Formic Acid1.0 nveo.orgnveo.org
Hedera ODS-2 C18Methanol:5 mM Ammonium Acetate with 0.2% Formic Acid (68:32 v/v)0.4 nih.gov
Gemini C18 (75 x 4.6 mm, 3.0 µm)10mM Ammonium Formate (pH 3.0):Methanol (20:80 v/v)0.5 scholarsresearchlibrary.com
ACE-5 C8 (50 x 4.6 mm)Gradient of Ammonium Acetate with 0.01% TFA in Water and AcetonitrileNot Specified nih.gov

Mass spectrometry parameters are fine-tuned to maximize the signal of the analyte and internal standard while minimizing background noise.

Ionization: Electrospray ionization (ESI) in the positive ion mode is consistently the method of choice for propafenone and its deuterated standard, as it provides excellent sensitivity for these basic compounds. scholarsresearchlibrary.comnveo.orgnih.gov Key parameters such as ion spray voltage and source temperature are optimized to achieve stable and efficient ion generation. scholarsresearchlibrary.comnveo.org

Fragmentation and Multiple Reaction Monitoring (MRM): Tandem mass spectrometry (MS/MS) is employed for its high selectivity. In this technique, the precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio. The specific precursor-to-product ion transitions are unique to the molecule's structure. For Propafenone-d5, the transition m/z 347.1 → 121.1 is commonly monitored. scholarsresearchlibrary.com The collision energy is optimized for each transition to yield the most abundant and stable product ion. scholarsresearchlibrary.comnveo.org

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Propafenone342.2116.221 nveo.orgnveo.org
Propafenone-d5347.1121.128 scholarsresearchlibrary.com
Propafenone-d7349.2123.2Not Specified nveo.orgnveo.org
5-Hydroxypropafenone (B19502)358.3116.231 scholarsresearchlibrary.com

Sample Preparation Techniques from Biological Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine), remove interfering substances like proteins and phospholipids, and concentrate the sample if necessary. websiteonline.cnnih.gov

Protein Precipitation (PP): This is a straightforward and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. nih.govwebsiteonline.cn After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system. While simple, it may be less effective at removing other matrix components like phospholipids, which can cause ion suppression. scholarsresearchlibrary.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent (e.g., tertiary butyl methyl ether). nveo.orgorientjchem.org By adjusting the pH of the aqueous phase, the analyte can be made non-ionized, promoting its transfer into the organic layer. This technique generally provides a cleaner extract than PP but is more labor-intensive. nveo.orgwebsiteonline.cn

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample. nih.gov Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. A more advanced form, Hybrid-SPE, combines protein precipitation with the specific removal of phospholipids, resulting in a very clean extract and minimizing matrix effects, which is particularly beneficial for achieving high sensitivity. scholarsresearchlibrary.com

Method Validation According to Regulatory Guidelines (e.g., ICH M10) for Bioanalytical Assays

Once a bioanalytical method is developed, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. europa.eu Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide detailed guidance for this process, which is harmonized under the International Council for Harmonisation (ICH) M10 guideline. gmp-compliance.orgich.org This ensures the quality and consistency of the bioanalytical data that will support regulatory decisions. ich.org The validation process assesses various parameters, including selectivity, specificity, sensitivity, linearity, accuracy, precision, and stability. scholarsresearchlibrary.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nveo.org

Specificity demonstrates that the analytical signal is solely from the compound of interest. nih.gov

In the context of LC-MS/MS assays, selectivity and specificity are evaluated by analyzing blank biological matrix samples from at least six different sources. scholarsresearchlibrary.comnveo.org These blank samples are processed and analyzed to ensure that no significant endogenous interferences are observed at the retention time and MRM transition of the analyte (propafenone) and the internal standard (this compound). scholarsresearchlibrary.comnveo.org The absence of interfering peaks confirms that the method can accurately measure the analyte without contributions from the biological matrix. jazindia.comresearchgate.net

Linearity and Calibration Curve Establishment

In quantitative bioanalysis, establishing linearity is a fundamental step to ensure that the method's response is directly proportional to the concentration of the analyte over a specified range. For the quantification of propafenone in biological matrices like human plasma, a calibration curve is constructed by plotting the peak area ratio of the analyte (propafenone) to the internal standard (this compound) against the nominal concentration of the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose. Validation studies demonstrate that methods using this compound as an internal standard exhibit excellent linearity. For instance, a typical calibration curve for propafenone in human plasma might cover a range from approximately 0.5 ng/mL to 1500 ng/mL. nveo.org The relationship is typically defined by a linear regression equation (y = mx + c), where a correlation coefficient (r²) greater than 0.99 is consistently achieved, indicating a strong linear relationship. nveo.org This high degree of linearity ensures that the concentration of propafenone in unknown samples can be accurately interpolated from the calibration curve.

Table 1: Illustrative Linearity Data for Propafenone Analysis using this compound

ParameterTypical Value
Analytical TechniqueLC-MS/MS
AnalytePropafenone
Internal StandardThis compound
Concentration Range0.499 ng/mL - 1502.841 ng/mL nveo.org
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.996 nveo.org
Accuracy and Precision Determination

Accuracy and precision are paramount in validating an analytical method, ensuring the reliability of the data. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results from multiple analyses of the same sample. ijrrjournal.comscielo.br These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels—low, medium, and high—across the calibration range.

For propafenone assays using its deuterated internal standard, both intra-day (repeatability) and inter-day (intermediate precision) evaluations are performed. wjarr.com The precision is expressed as the percent coefficient of variation (%CV), while accuracy is reported as the percent deviation from the nominal concentration. nveo.org Regulatory guidelines, such as those from the FDA and ICH, generally require the %CV to be within ±15% for QC samples, and the accuracy to be within 85-115% of the nominal value. nveo.orgijrrjournal.com

Table 2: Example of Accuracy and Precision Data for Propafenone QC Samples

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low (LQC)1.5< 5.0% nveo.org95 - 105%< 6.0%94 - 106%
Medium (MQC)75< 4.0% nveo.org97 - 103%< 5.0%96 - 104%
High (HQC)1200< 3.0% nveo.org98 - 102%< 4.0%97 - 103%
Recovery and Matrix Effect Assessment

When analyzing samples from complex biological matrices such as plasma or urine, it is crucial to evaluate the extraction recovery and the potential for matrix effects. nih.gov Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the matrix. The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting endogenous components from the sample matrix. nveo.orgut.ee

This compound is essential for mitigating and correcting for these phenomena. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects and extraction losses. biotage.com By calculating the peak area ratio, variability introduced during sample processing can be normalized.

Assessment involves comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution (to determine matrix effect) and comparing the response of a pre-extraction spiked sample to the post-extraction spiked sample (to determine recovery). biotage.com A consistent and reproducible recovery and a minimal, predictable matrix effect are desirable for a robust method. nveo.org

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nveo.org Conversely, the Upper Limit of Quantification (ULOQ) is the highest concentration within the calibration range that meets the same criteria. These define the working range of the analytical method. ijrrjournal.com

For propafenone bioanalytical methods, the LLOQ is critical for accurately characterizing the terminal phase of the pharmacokinetic profile. A typical LLOQ for propafenone in plasma is around 0.5 ng/mL. nveo.org At this concentration, the method must demonstrate a signal-to-noise ratio of at least 10:1 and meet the acceptance criteria for precision (e.g., %CV ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). nveo.org The ULOQ represents the upper boundary of the validated linear range. nveo.org

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of a method's reliability during normal use. pharmaguideline.comchromatographyonline.com

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.comresearchgate.net For an LC-MS/MS method, this could include minor changes in mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±2°C), or flow rate (e.g., ±0.1 mL/min). pharmaguideline.com

Ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as using different instruments, different analysts, or performing the analysis on different days. pharmaguideline.com

Testing these parameters ensures that the method is transferable and will perform consistently in different laboratory environments. nih.gov The use of an internal standard like this compound contributes significantly to the method's ruggedness by compensating for minor variations in analytical conditions.

Role of this compound in Reference Standard Development and Traceability

This compound serves as a secondary or working reference standard in many analytical laboratories. A primary reference standard is a highly purified substance, often obtained from an official source like the United States Pharmacopeia (USP), which is used to directly assign a value to other standards. usp.org

A secondary standard, like this compound, is established by demonstrating its traceability to the primary standard. edqm.eu This involves rigorous comparison and characterization to ensure its identity, purity, and potency relative to the primary material. edqm.eu Once qualified, this deuterated standard is used as an internal standard in routine analyses. Its role is to ensure the accuracy and traceability of every measurement back to the primary pharmacopeial standard. edqm.eu This chain of traceability is a core requirement of quality management systems in regulated analytical laboratories.

Impurity Profiling and Characterization of Propafenone and its Deuterated Analogs

Impurity profiling is the identification and quantification of impurities present in a drug substance. pharmaffiliates.com These can arise from the manufacturing process, degradation, or storage. daicelpharmastandards.com Regulatory bodies require stringent control of impurities to ensure the safety and efficacy of the final drug product.

Advanced analytical techniques, particularly LC-MS/MS and high-resolution mass spectrometry (HRMS), are employed for this purpose. In the analysis of propafenone, reference standards for known impurities (e.g., Propafenone EP Impurity A, Propafenone EP Impurity G) are used for identification and quantification. daicelpharmastandards.comsynzeal.com

This compound itself must be assessed for purity and potential isotopic impurities. The manufacturing process of a deuterated standard can sometimes lead to the presence of analogs with fewer or more deuterium (B1214612) atoms than specified (e.g., d4 or d6). It is also crucial to ensure it is free from non-deuterated propafenone, as this would interfere with the accurate quantification of the analyte. Mass spectrometry is the ideal technique to confirm the isotopic purity and chemical purity of this compound, ensuring it is fit for its purpose as an internal standard. nih.gov

Identification of Degradation Products and Synthetic Impurities using Labeled Standards

The identification of degradation products and synthetic impurities is a critical aspect of pharmaceutical analysis. nih.gov Labeled standards, such as this compound, are instrumental in these studies, particularly when coupled with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). While direct studies detailing the use of this compound for the identification of unknown degradation products of Propafenone are not extensively published, the principles of its application are well-established in the broader context of pharmaceutical analysis.

In a typical scenario, a sample of Propafenone suspected of containing degradation products or impurities would be analyzed by LC-MS. A parallel analysis would be conducted on a reference sample of pure Propafenone spiked with a known concentration of this compound. The deuterated standard serves as a precise marker for the retention time and mass spectral fragmentation pattern of the parent molecule.

Any peaks in the chromatogram of the test sample that are not present in the pure standard are potential impurities or degradation products. By comparing the mass spectra of these unknown peaks with the fragmentation pattern of Propafenone (and by extension, this compound), analysts can deduce the chemical modifications that have occurred. For instance, an increase in mass might suggest oxidation (addition of an oxygen atom) or hydrolysis (addition of a water molecule).

Several potential degradation products and synthetic impurities of Propafenone have been identified, and the use of a labeled standard like this compound would be crucial in confirming their presence and structure in a sample matrix. Some of these related compounds are listed in the table below.

Table 1: Known Impurities and Related Compounds of Propafenone

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Propafenone EP Impurity A 3516-95-8 C15H14O2 226.28
Propafenone EP Impurity C 22525-95-7 C18H18O3 282.34
5-Hydroxy Propafenone Hydrochloride 86383-32-6 C21H27NO4.HCl 393.91

Quantitative Analysis of Impurities utilizing Isotopic Dilution Mass Spectrometry

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that offers high precision and accuracy. It is particularly valuable for the trace-level quantification of impurities in pharmaceutical substances. The core principle of IDMS involves the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the analyte of interest (the impurity).

The sample is then analyzed by mass spectrometry, and the ratio of the signal from the unlabeled impurity to the labeled internal standard is measured. Because the labeled standard is chemically identical to the analyte, it experiences the same extraction efficiencies and ionization suppression or enhancement effects during the analysis. This internal calibration corrects for variations in sample preparation and analysis, leading to highly reliable quantitative results.

While specific research detailing the application of IDMS with this compound for the quantification of impurities in Propafenone is limited, the methodology is widely applied in pharmaceutical analysis for the quantification of the active pharmaceutical ingredient (API) itself and its metabolites. For example, LC-MS/MS methods have been developed for the simultaneous quantification of Propafenone and its active metabolite, 5-hydroxypropafenone, in human plasma, utilizing Propafenone-d5 as an internal standard to ensure accuracy and precision. scholarsresearchlibrary.comnih.gov

The extension of this principle to the quantification of known impurities is a logical and scientifically sound approach. The following table outlines the key parameters in a hypothetical IDMS method for quantifying a known impurity in a Propafenone sample.

Table 2: Key Parameters in an Isotopic Dilution Mass Spectrometry Method

Parameter Description
Analyte The specific impurity to be quantified.
Labeled Standard This compound.
Instrumentation Typically a high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
Calibration A calibration curve is generated by analyzing a series of standards containing known concentrations of the impurity and a fixed concentration of the labeled standard.

Structural Elucidation and Characterization Techniques for this compound

The structural elucidation and characterization of any pharmaceutical compound, including its isotopically labeled analogues, are fundamental to ensuring its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak in the mass spectrum would be shifted by +5 mass units compared to Propafenone Hydrochloride due to the presence of five deuterium atoms.

The fragmentation pattern of this compound under mass spectrometric analysis would be similar to that of Propafenone, but the fragments containing the deuterated portion of the molecule would also exhibit a corresponding mass shift. This predictable shift in fragment masses provides a powerful tool for confirming the location of the isotopic label within the molecule. The chemical structure and key mass spectral data for Propafenone and its deuterated analogue are summarized below.

Table 3: Structural and Mass Spectrometric Data for Propafenone and Propafenone-d5

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Key Mass Spectral Fragments (Hypothetical)
Propafenone [Image of Propafenone structure] C21H27NO3 341.44 m/z 116, m/z 72

Table 4: List of Compound Names

Compound Name
Propafenone
This compound
Propafenone EP Impurity A
Propafenone EP Impurity C
5-Hydroxy Propafenone Hydrochloride

Mechanistic and Preclinical Research Applications

Application of Propafenone-d5 in In Vitro Metabolic Studies

In vitro metabolic studies are crucial for understanding the biotransformation of a drug. Propafenone-d5 is instrumental in these investigations, aiding in the elucidation of enzyme kinetics, metabolic pathways, and the effects on drug-metabolizing enzymes.

Enzyme Kinetic Studies with Human Liver Microsomes or Recombinant Enzymes

Propafenone's metabolism is primarily carried out by cytochrome P450 enzymes in human liver microsomes. The formation of the major metabolite, 5-hydroxypropafenone (B19502), via the CYP2D6 enzyme, follows Michaelis-Menten kinetics. In one study using human liver microsomes, the formation of 5-hydroxypropafenone from racemic propafenone (B51707) exhibited a mean Vmax of 64 pmol/min/mg and a mean Km of 0.12 µM nih.gov. Another key metabolic pathway, N-dealkylation to form N-depropylpropafenone, is mediated by CYP1A2 and CYP3A4 and also follows Michaelis-Menten kinetics, with a reported mean Vmax of 403 pmol/min/mg and a mean Km of 116 µM nih.gov.

The use of Propafenone-d5 in such studies would typically be as an internal standard to accurately quantify the metabolites of the non-deuterated propafenone. However, by comparing the metabolic rates of Propafenone-d5 and propafenone, researchers can also investigate the kinetic isotope effect.

Table 1: Enzyme Kinetic Parameters for Propafenone Metabolism in Human Liver Microsomes

Metabolic PathwayEnzymeVmax (pmol/min/mg)Km (µM)Reference
5-hydroxylationCYP2D6640.12 nih.gov
N-dealkylationCYP1A2 & CYP3A4403116 nih.gov

Identification of Metabolic Soft Spots and Deuterium (B1214612) Kinetic Isotope Effects

The substitution of hydrogen with deuterium can significantly slow down the rate of metabolic reactions that involve the cleavage of the carbon-hydrogen bond, a phenomenon known as the deuterium kinetic isotope effect (KIE) nih.govnih.gov. This effect makes deuterated compounds like Propafenone-d5 valuable for identifying "metabolic soft spots" – positions on a molecule that are most susceptible to metabolism nih.gov.

By comparing the metabolic profile of propafenone with that of Propafenone-d5, researchers can pinpoint the primary sites of enzymatic attack. A significant reduction in the formation of a particular metabolite from the deuterated analog would indicate that the deuterated site is a key metabolic hotspot plos.org. For propafenone, the primary metabolic pathways are 5-hydroxylation and N-dealkylation nih.govg-standaard.nl. The deuterium atoms in Propafenone-d5 are on the phenyl ring, which is not the primary site of these major metabolic reactions. Therefore, a significant KIE would not be expected for the formation of 5-hydroxypropafenone or N-depropylpropafenone. However, if minor metabolites involving oxidation of the phenyl ring exist, their formation would likely be attenuated with Propafenone-d5, thus highlighting these pathways. The application of KIE is a powerful tool in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles nih.govsemanticscholar.org.

Investigation of Metabolic Pathways and Metabolite Formation (e.g., 5-hydroxypropafenone-d5, N-depropylpropafenone-d5)

The primary metabolic pathways of propafenone are well-established and involve 5-hydroxylation and N-dealkylation nih.govg-standaard.nldrugbank.com. The main metabolites are 5-hydroxypropafenone and N-depropylpropafenone (also known as norpropafenone) nih.govg-standaard.nldrugbank.com. The formation of 5-hydroxypropafenone is catalyzed by CYP2D6, while N-dealkylation is mediated by both CYP3A4 and CYP1A2 g-standaard.nlnih.govsemanticscholar.org.

When Propafenone-d5 is used in metabolic studies, the corresponding deuterated metabolites, 5-hydroxypropafenone-d5 and N-depropylpropafenone-d5, would be formed. These deuterated metabolites are crucial as internal standards for the accurate quantification of the non-deuterated metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) . The distinct mass of the deuterated standards allows them to be easily differentiated from the endogenous metabolites, leading to more precise and reliable measurements.

Inhibition and Induction Studies of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2, CYP3A4)

Propafenone is known to interact with several cytochrome P450 isoforms, acting as both a substrate and an inhibitor. Understanding these interactions is critical to predicting potential drug-drug interactions.

CYP2D6: Propafenone is a potent inhibitor of CYP2D6 g-standaard.nl. In vitro studies have shown that propafenone competitively inhibits the metabolism of other CYP2D6 substrates nih.gov. The inhibitory effect of propafenone on CYP2D6 is significant, and co-administration with drugs metabolized by this enzyme can lead to clinically important interactions uclan.ac.uknih.gov.

CYP1A2: Propafenone is also a substrate for CYP1A2, which is involved in its N-dealkylation nih.govsemanticscholar.org. There is evidence that propafenone can inhibit CYP1A2 activity, though to a lesser extent than its effect on CYP2D6 uclan.ac.uk.

CYP3A4: CYP3A4 is another major enzyme responsible for the N-dealkylation of propafenone nih.govsemanticscholar.org. Propafenone has been shown to be an inhibitor of CYP3A4 uclan.ac.uk. Co-administration of propafenone with strong inhibitors of both CYP3A4 and CYP2D6 should be avoided due to the increased risk of adverse effects nih.govdrugs.comnih.gov.

While specific inhibition or induction studies using Propafenone-d5 are not documented, it is expected to have a similar inhibitory profile to its non-deuterated counterpart. Propafenone-d5 would be a useful tool in these studies as an internal standard for quantifying the parent drug and its metabolites.

Table 2: Summary of Propafenone Interactions with CYP450 Isoforms

CYP IsoformInteractionReference
CYP2D6Substrate and Potent Inhibitor nih.govg-standaard.nluclan.ac.uk
CYP1A2Substrate and Inhibitor nih.govsemanticscholar.orguclan.ac.uk
CYP3A4Substrate and Inhibitor nih.govsemanticscholar.orguclan.ac.uk

Pharmacokinetic Assessment in Non-Human Biological Systems

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before human trials. While specific pharmacokinetic data for Propafenone-d5 is not available, extensive research on propafenone in various animal models provides valuable insights.

Animal Model Studies (e.g., rabbit, guinea pig, rat, dog)

Rabbit: In isolated perfused rabbit hearts, the mean half-life of myocardial uptake of propafenone was found to be 22.3 ± 5.9 minutes nih.gov. Another study in rabbits investigated the pharmacokinetic interaction between diltiazem (B1670644) and propafenone drugs.com. Propafenone has also been shown to affect sinus node function in the rabbit heart cdnsciencepub.com.

Guinea Pig: Studies in guinea pigs have focused on the electrophysiological effects of propafenone and its metabolite, 5-hydroxypropafenone, on atrial and ventricular muscle fibers nih.govnih.gov. The local anesthetic activity of propafenone has also been demonstrated in guinea pigs pgkb.org.

Rat: In rats, the metabolism of propafenone has been studied using hepatic microsomes semanticscholar.org. One study reported on the pharmacokinetics and metabolism of a related compound, [3H]-diprafenone, in rats nih.gov.

Dog: The pharmacokinetics of propafenone have been investigated in dogs after intravenous administration nih.gov. Another study evaluated the pharmacokinetics of a sustained-release capsule formulation of propafenone hydrochloride in male beagle dogs researchgate.net.

Table 3: Summary of Animal Models Used in Propafenone Research

Animal ModelFocus of StudyReference
RabbitMyocardial uptake kinetics, drug interactions, electrophysiology drugs.comnih.govcdnsciencepub.com
Guinea PigElectrophysiology, local anesthetic activity nih.govnih.govpgkb.org
RatMetabolism, pharmacokinetics of related compounds semanticscholar.orgnih.gov
DogPharmacokinetics nih.govresearchgate.net

In these animal studies, Propafenone-d5 would primarily be used as an internal standard for the accurate quantification of propafenone and its metabolites in plasma and tissue samples, thereby ensuring the reliability of the pharmacokinetic data obtained.

Ex Vivo and In Vitro Studies on Drug Distribution and Elimination

In preclinical research, understanding the distribution and elimination kinetics of a drug is paramount. Ex vivo and in vitro models are extensively used to elucidate these pharmacokinetic properties. The accuracy of the data generated from such studies is heavily reliant on the ability to precisely measure the concentration of the parent drug and its metabolites in various biological samples. This is the primary application of Propafenone-d5 hydrochloride.

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to those of propafenone, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated propafenone by the mass spectrometer. By adding a known amount of this compound to each sample, researchers can correct for any variability in the analytical process, thereby ensuring the accuracy and precision of the quantification of propafenone.

While this compound itself is not the subject of distribution and elimination studies, its use is integral to obtaining reliable data in studies such as:

Metabolite Identification: In in vitro metabolism studies using liver microsomes or hepatocytes, this compound is used to accurately quantify the formation of propafenone's metabolites, such as 5-hydroxypropafenone.

Pharmacokinetic Modeling: Data from in vitro and ex vivo experiments, quantified using this compound as a standard, are used to develop and refine pharmacokinetic models that predict the drug's behavior in vivo.

The table below summarizes the key characteristics of bioanalytical methods utilizing this compound for the quantification of propafenone.

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Role of Propafenone-d5 HCl Internal Standard
Biological Matrices Plasma, Urine, Tissue Homogenates
Application Pharmacokinetic, Bioavailability, and Bioequivalence Studies
Key Advantage High precision and accuracy in quantification

Mechanistic Studies on Ion Channel Interactions utilizing Deuterated Probes (e.g., Sodium, Calcium, Potassium Channels)

Propafenone exerts its antiarrhythmic effects primarily by interacting with cardiac ion channels. drugbank.com Mechanistic studies to elucidate these interactions are crucial for understanding its efficacy and potential proarrhythmic effects. While the use of deuterated compounds as probes in such studies is a known technique, there is no available scientific literature to suggest that this compound is specifically used for this purpose. Instead, mechanistic studies on ion channel interactions have been conducted using the non-deuterated form of propafenone.

Sodium Channels: Propafenone's primary mechanism of action is the blockade of voltage-gated sodium channels. drugbank.com This effect is responsible for the QRS prolongation seen on an electrocardiogram.

Potassium Channels: Research has demonstrated that propafenone also blocks several types of potassium channels. nih.govcaymanchem.com This includes the transient outward current (Ito) and the delayed rectifier potassium current (IKr), which are involved in the repolarization phase of the cardiac action potential. nih.govcaymanchem.com The blockade of these channels can lead to a prolongation of the action potential duration.

Calcium Channels: At higher concentrations, propafenone has been shown to inhibit L-type calcium channels. caymanchem.com However, this effect is considered weak and is not thought to contribute significantly to its antiarrhythmic action at therapeutic concentrations. drugbank.com

The following table summarizes the known interactions of propafenone with various ion channels based on preclinical research.

Ion ChannelEffect of PropafenoneConsequence
Sodium (Na+) Channels Potent BlockadeSlows conduction velocity
Potassium (K+) Channels Blockade of Ito and IKrProlongs action potential duration
Calcium (Ca2+) Channels Weak inhibition at high concentrationsMinimal contribution to antiarrhythmic effect

Stability Research and Degradation Pathway Analysis

Development of Stability-Indicating Analytical Methods for Propafenone-d5 Hydrochloride

To accurately assess the stability of this compound, analytical methods that can distinguish the intact drug from any potential degradation products are required. researchgate.net Such methods are termed "stability-indicating." rjptonline.org The development of these methods is a crucial first step in any stability study. questjournals.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. questjournals.orgijcrt.org Several stability-indicating HPLC methods have been developed for Propafenone (B51707) Hydrochloride, often utilizing a C18 column and UV detection. ijcrt.org For instance, one method used a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer (66:34% v/v) to achieve a clear separation of the parent drug from its degradation products. ijcrt.org

More advanced hyphenated techniques, such as liquid chromatography combined with a photodiode array (PDA) detector and mass spectrometry (LC-MS), provide more comprehensive data. researchgate.net These methods not only separate the compounds but also provide spectral information (from the PDA) and mass information (from the MS), which are invaluable for the identification of unknown degradation products. researchgate.net The suitability of an assay as stability-indicating is confirmed by subjecting the drug to forced degradation; the method must be able to resolve the main drug peak from the peaks of the degradation products formed under various stress conditions. scispace.com

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those it would encounter during routine storage. rjptonline.orgnih.gov This process is designed to accelerate degradation, providing insight into the compound's intrinsic stability and potential degradation pathways. rjptonline.orgajpsonline.com Studies on Propafenone Hydrochloride have systematically evaluated its stability under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netrjptonline.org

The compound has been subjected to:

Acidic Hydrolysis: Treatment with acids such as hydrochloric acid (HCl).

Alkaline Hydrolysis: Treatment with bases like sodium hydroxide (B78521) (NaOH).

Oxidative Degradation: Exposure to an oxidizing agent, typically hydrogen peroxide (H₂O₂).

Thermal Degradation: Heating the compound at elevated temperatures.

Photolytic Degradation: Exposing the compound to light.

Research has shown that Propafenone Hydrochloride is particularly susceptible to oxidative and thermal degradation. researchgate.netresearchgate.net In contrast, it demonstrates relative stability in alkaline mediums. researchgate.net The table below summarizes findings from a forced degradation study on Propafenone Hydrochloride.

Stress ConditionDetailsPercentage of Degradation (%)
Acidic1 M HCl, 80°C, 8 hours10.3%
Alkaline1 M NaOH, 80°C, 8 hoursInsignificant
Oxidative30% H₂O₂, Room Temp, 1 hour18.9%
Thermal80°C, 48 hours11.2%

This table is based on data from studies on Propafenone Hydrochloride and serves as an illustrative guide for the expected behavior of this compound. researchgate.net

Identification and Characterization of Degradation Products of this compound

Following forced degradation studies, the next critical step is the identification and structural elucidation of the resulting degradation products. rjptonline.org This is vital for understanding the degradation pathways and ensuring that the analytical methods can effectively monitor these impurities. researchgate.net

For Propafenone Hydrochloride, LC-MS has been a key technique for characterizing the impurities formed under stress. researchgate.net Studies have successfully characterized the main degradation product formed under acidic and oxidative conditions. researchgate.net Under oxidative stress, several degradation products have been observed. researchgate.net The characterization process involves isolating the degradation products, often using preparative HPLC, and then analyzing them with spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures. researchgate.netnih.gov This detailed analysis helps to postulate a plausible pathway for the degradation process. researchgate.net

Long-Term and Accelerated Stability Testing Methodologies

While forced degradation studies reveal potential degradation pathways, long-term and accelerated stability testing are performed to predict the shelf-life of a drug product under recommended storage conditions. nih.govijnrd.org These studies are conducted according to ICH guidelines. europa.eu

Long-Term Stability Testing: This involves storing the drug substance or product at the recommended storage condition for a minimum of 12 months. nih.govijnrd.org For example, a common condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). nih.gov Samples are tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor any changes in its physical, chemical, or microbiological attributes. ijnrd.orgeuropa.eu

Accelerated Stability Testing: In this methodology, the drug is stored under elevated stress conditions, such as 40°C ± 2°C and 75% ± 5% RH, for a minimum of 6 months. nih.goveuropa.eu The data gathered from accelerated studies are used to predict the shelf-life in a shorter period and to evaluate the effect of short-term excursions outside the label storage conditions, such as those that might occur during shipping. nih.goveuropa.eu

For this compound, these studies would involve placing the compound in a container closure system that simulates the actual packaging and analyzing samples at predetermined time points using a validated stability-indicating method. europa.eu A significant change, defined as a failure to meet the pre-defined specification, would be investigated. europa.eu

Future Directions in Propafenone D5 Hydrochloride Research

Exploration of Novel Synthetic Routes for Deuterated Analogs

The synthesis of deuterated compounds is moving beyond traditional multi-step methods that often involve isotopically marked precursors. doi.org Future research will likely focus on more efficient and selective "late-stage" deuteration techniques for creating analogs of propafenone (B51707). These methods introduce deuterium (B1214612) into the molecule in the final stages of synthesis, which is more cost-effective and versatile. x-chemrx.com

Promising methodologies include:

Hydrogen Isotope Exchange (HIE): Advances in transition metal-catalyzed C-H activation allow for the direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold. princeton.edu Catalytic systems, such as those using palladium or Raney nickel, can facilitate this exchange using deuterium oxide (D₂O) as an economical deuterium source. x-chemrx.comnih.gov

Ionic Liquid Catalysis: The use of ionic liquids as catalysts for H/D exchange reactions under mild conditions is an emerging area. doi.org This approach can offer high efficiency and selectivity for deuterating specific positions on a molecule.

Flow Chemistry: Continuous flow synthesis systems provide precise control over reaction parameters, leading to improved yields and safety. x-chemrx.com Developing a flow-based system for the deuteration of propafenone could enable on-demand synthesis and reduce waste. bionauts.jp

Multicomponent Reactions (MCRs): Utilizing deuterated reagents within MCRs can efficiently generate diverse libraries of deuterated compounds. beilstein-journals.orgnih.gov This could be applied to create a range of propafenone analogs with varying deuteration patterns for detailed structure-activity relationship studies.

These novel routes aim to improve the atom economy, reduce the cost, and increase the accessibility of propafenone-d5 and other deuterated analogs for research.

Advanced Bioanalytical Techniques and Miniaturization

Propafenone-d5 hydrochloride is invaluable as an internal standard for quantitative analysis using mass spectrometry. scholarsresearchlibrary.com The future of its application in bioanalysis lies in the adoption of more advanced, sensitive, and miniaturized techniques.

Key Developments:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is already in use for propafenone analysis, offering high sensitivity and rapid run times. researchgate.netnih.gov Future research will focus on further optimizing these methods to achieve even lower limits of quantification and shorter analysis times, which is crucial when dealing with very small sample volumes.

Dried Blood Spot (DBS) Analysis: The DBS technique represents a significant step in miniaturization, requiring only a small volume of blood. A sensitive UHPLC-MS/MS method for quantifying propafenone and its metabolites from DBS samples has already been developed. nih.gov Expanding the use of DBS for studies involving propafenone-d5 will facilitate less invasive sampling in preclinical and clinical research.

Green Bioanalytical Chemistry: There is a growing emphasis on developing more environmentally sustainable analytical methods. impactfactor.org This includes reducing solvent consumption and waste. Miniaturized systems like DBS and the use of greener solvents in chromatographic methods are key aspects of this trend.

Integrated Microfluidic Devices: The integration of sample preparation, separation, and detection on a single microchip ("lab-on-a-chip") is a major goal. impactfactor.org Such devices would drastically reduce sample and reagent volumes, automate the analytical process, and improve throughput for studies utilizing propafenone-d5.

These advancements will enable more efficient and less invasive bioanalytical studies, allowing for more detailed pharmacokinetic profiling in a wider range of research settings.

Integration of Computational Modeling with Isotopic Labeling Studies

Computational modeling is becoming an indispensable tool in drug discovery and development for predicting drug metabolism and other ADME (Absorption, Distribution, Metabolism, Excretion) properties. researchgate.netnih.gov Integrating these in silico approaches with isotopic labeling studies for this compound can provide a deeper understanding of its behavior and the effects of deuteration.

Future Research Areas:

Predicting Metabolic Pathways: Computational tools can predict the most likely sites of metabolism on a drug molecule. researchgate.net By modeling both propafenone and propafenone-d5, researchers can predict how deuteration will alter the metabolic profile, for instance, by slowing metabolism at the site of deuteration due to the kinetic isotope effect (KIE). nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These hybrid methods can be used to model enzymatic reactions, such as the oxidation of propafenone by cytochrome P450 enzymes. acs.org By incorporating deuterium into the model, scientists can calculate the theoretical KIE and compare it with experimental data, providing insights into the reaction mechanism.

Pharmacokinetic (PK) Modeling: Data from studies using propafenone-d5 can be used to build and refine pharmacokinetic models. These models can then be used to simulate the effects of deuteration on drug exposure and half-life, helping to guide the design of new deuterated drug candidates with improved properties. scienceopen.comnih.gov

Stable Isotope-Resolved Metabolomics (SIRM): This approach uses stable isotopes to trace the flow of atoms through metabolic networks. nih.gov Integrating SIRM data with computational metabolic models can provide a comprehensive view of how propafenone and its deuterated analogs influence cellular metabolism.

The synergy between computational modeling and experimental isotopic studies will accelerate the rational design of deuterated compounds and enhance our understanding of their pharmacological properties.

Expansion of Preclinical Applications in Disease Models

The primary current use of this compound is as an internal standard. However, its stability and the known pharmacological effects of propafenone open up possibilities for its use as a research tool in various preclinical disease models, particularly in cardiovascular research. pcronline.com

Potential Preclinical Applications:

Disease ModelPotential Application of this compoundResearch Focus
Cardiac Arrhythmia As a tracer to study the distribution and metabolism of propafenone in cardiac tissue during induced arrhythmias.Elucidating drug-target engagement and local pharmacokinetics.
Heart Failure To investigate the long-term effects of propafenone on cardiac function and remodeling in models of heart failure.Assessing the impact of altered metabolism on chronic efficacy. syncrosome.com
Ischemia-Reperfusion Injury To study the pharmacokinetics and pharmacodynamics of propafenone in the context of myocardial infarction and reperfusion.Understanding how disease state affects drug disposition and action. nih.gov
Hypertension In models of hypertension, to explore the effects of propafenone on blood pressure and vascular function.Investigating potential pleiotropic effects of the drug. syncrosome.comnih.gov

Using propafenone-d5 in these models allows for precise quantification of the parent drug and its metabolites in various tissues, helping to correlate drug exposure with pharmacological effects in specific disease states. This can provide valuable information that is difficult to obtain in human studies. scienceopen.com

Potential for Development of Other Labeled Propafenone Metabolites and Impurities for Research

The metabolism of propafenone results in the formation of active metabolites, primarily 5-hydroxypropafenone (B19502) and N-depropylpropafenone. researchgate.netnih.gov Additionally, the synthesis of propafenone can result in various impurities. rasayanjournal.co.in The development of deuterated versions of these specific molecules represents a significant future direction for research.

Applications for Labeled Metabolites and Impurities:

Labeled Metabolites as Analytical Standards: Synthesizing deuterium-labeled 5-hydroxypropafenone and N-depropylpropafenone would provide ideal internal standards for the simultaneous quantification of the parent drug and its metabolites in pharmacokinetic studies. nih.govnih.gov This would improve the accuracy and reliability of these complex bioanalytical methods.

Labeled Impurities for Quality Control: Pharmaceutical impurities can arise from the manufacturing process or degradation and can impact the safety and efficacy of a drug. moravek.comveeprho.comadventchembio.com Synthesizing and labeling known propafenone impurities would create certified reference standards. These standards are crucial for developing and validating analytical methods to control the levels of these impurities in the final drug product, ensuring its quality and safety. resolvemass.ca

The creation of a comprehensive library of labeled propafenone-related compounds will provide researchers and pharmaceutical manufacturers with essential tools to deepen our understanding of the drug's disposition and to ensure the quality of the final pharmaceutical product.

Q & A

Q. What analytical methods are recommended for quantifying Propafenone-d5 Hydrochloride and its impurities in preclinical studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its deuterated metabolites. Ensure mobile phases are optimized for separation, such as phosphate–perchlorate buffer systems, and validate the method using deuterated reference standards (e.g., Propafenone-d5 β-D-Glucuronide or 4-Hydroxy this compound) to account for isotopic interference . Purity thresholds (>95%) should align with pharmacopeial guidelines for deuterated compounds .

Q. How should researchers optimize the synthesis of this compound to minimize non-deuterated byproducts?

Deuterium incorporation efficiency depends on reaction conditions. Use deuterated solvents (e.g., D₂O) and catalysts to maximize isotopic enrichment. Post-synthesis purification via recrystallization in deuterated HCl can reduce non-deuterated impurities. Monitor reaction progress using nuclear magnetic resonance (NMR) to verify deuterium placement at the five specified positions .

Q. What is the mechanism of action of this compound in cardiac sodium channel modulation?

this compound preferentially binds to the open state of voltage-gated sodium channels (NaV1.5), inhibiting ion conductance and prolonging the refractory period in cardiomyocytes. Its deuterium labeling does not alter primary pharmacodynamics but enhances metabolic stability, making it suitable for tracer studies in arrhythmia models .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetics of this compound compared to non-deuterated Propafenone?

Deuterium substitution at five positions reduces CYP2D6-mediated metabolism, increasing plasma half-life by ~20% in murine models. Use stable isotope-labeled internal standards (e.g., Propafenone-d7) in LC-MS to differentiate parent drug and metabolites. Compare area-under-the-curve (AUC) values between deuterated and non-deuterated forms to quantify metabolic stability .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound across sodium channel isoforms?

Discrepancies in IC₅₀ values (e.g., NaV1.2 vs. NaV1.5) may arise from assay variability. Standardize protocols using whole-cell patch-clamp electrophysiology with HEK293 cells expressing human NaV isoforms. Include positive controls (e.g., Phrixotoxin 3) and validate results across independent labs to address reproducibility challenges .

Q. How can researchers profile and quantify trace impurities in this compound batches for regulatory compliance?

Implement impurity-specific HPLC gradients to separate structurally similar compounds (e.g., Depropylamino Hydroxy Propafenone-d5 or Propafenone Dimer Impurity-d10). Use deuterated analogs as reference materials and adhere to ICH Q3 guidelines, setting thresholds for individual impurities (<0.1%) and total impurities (<0.5%) .

Q. What in vitro models best capture the tissue-specific distribution of this compound?

Use polarized Caco-2 cell monolayers to simulate intestinal absorption and MDCK cells transfected with human P-glycoprotein (P-gp) to assess blood-brain barrier penetration. Deuterium labeling reduces efflux ratios by ~15%, indicating enhanced bioavailability. Pair these assays with microsomal stability studies to predict hepatic clearance .

Methodological Considerations

  • Data Contradiction Analysis : Employ meta-analytical frameworks to harmonize conflicting results. For example, use Bayesian statistics to weight studies based on sample size and methodological rigor when comparing arrhythmia suppression efficacy across species .
  • Experimental Design : For isotopic tracer studies, ensure deuterium enrichment is ≥98% (via elemental analysis) to avoid confounding metabolic data. Include non-deuterated controls to isolate isotope-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.